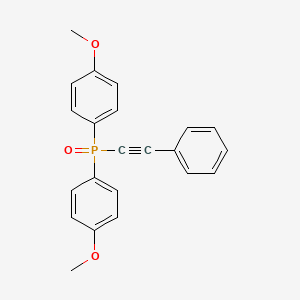
Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound known for its unique structural and chemical properties This compound features a phosphorus atom bonded to two 4-methoxyphenyl groups, an oxo group, and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane typically involves the reaction of 4-methoxyphenylphosphine with phenylethynyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, hydroxyl-substituted derivatives, and various substituted phosphines, depending on the specific reaction and conditions employed .
Scientific Research Applications
Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its electronic properties
Mechanism of Action
The mechanism of action of Bis(4-methoxyphenyl)(oxo)(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its functional groups. The oxo and phenylethynyl groups play a crucial role in binding to specific sites on enzymes or receptors, modulating their activity. The compound’s ability to undergo redox reactions also contributes to its biological effects by influencing cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Bis(4-methoxyphenyl)phosphine: Similar structure but lacks the oxo and phenylethynyl groups.
Phenylethynylphosphine: Contains the phenylethynyl group but lacks the 4-methoxyphenyl groups.
Oxo(phenylethynyl)phosphine: Contains the oxo and phenylethynyl groups but lacks the 4-methoxyphenyl groups
Uniqueness
The presence of both 4-methoxyphenyl and phenylethynyl groups, along with the oxo group, allows for versatile chemical transformations and interactions with biological molecules, making it a valuable compound in various research fields .
Properties
CAS No. |
61123-79-3 |
|---|---|
Molecular Formula |
C22H19O3P |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-methoxy-4-[(4-methoxyphenyl)-(2-phenylethynyl)phosphoryl]benzene |
InChI |
InChI=1S/C22H19O3P/c1-24-19-8-12-21(13-9-19)26(23,17-16-18-6-4-3-5-7-18)22-14-10-20(25-2)11-15-22/h3-15H,1-2H3 |
InChI Key |
ZGFITCQKVHFDMB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(=O)(C#CC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















